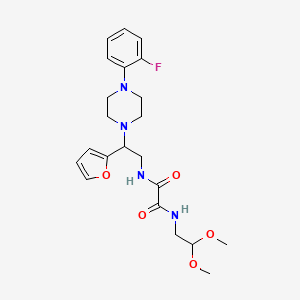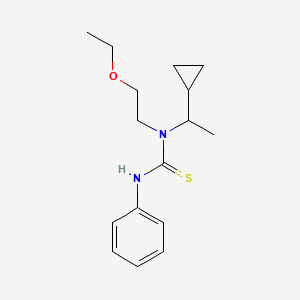
N1-(2,2-dimethoxyethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,2-dimethoxyethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H29FN4O5 and its molecular weight is 448.495. The purity is usually 95%.
BenchChem offers high-quality N1-(2,2-dimethoxyethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,2-dimethoxyethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition in Humans
Research on compounds similar to "N1-(2,2-dimethoxyethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide" often focuses on their metabolic pathways, which are crucial for understanding their pharmacokinetics and pharmacodynamics. For example, the metabolism and disposition of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, were thoroughly investigated in humans. This study revealed that the compound is predominantly eliminated via feces, with a significant portion metabolized by the liver. Understanding the metabolic fate of such compounds can inform the development of therapeutic agents with optimized efficacy and safety profiles (Renzulli et al., 2011).
Characterization of Metabolites
The characterization of metabolites is another critical area of research. Identifying and understanding the metabolic byproducts of complex molecules can provide insights into their mechanism of action, potential toxicity, and interactions with biological systems. For example, the study on the radioactive metabolites of the 5-HT1A receptor radioligand [O-methyl-11C]WAY-100635 in monkey and human plasma highlights the importance of characterizing metabolites to develop more effective and safer radioligands for imaging studies (Osman et al., 1996).
Clinical Applications
While direct clinical applications of "N1-(2,2-dimethoxyethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide" were not found, the research approach and findings related to similar complex molecules suggest potential areas of therapeutic interest. Studies on compounds like venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, underscore the relevance of complex chemical entities in developing treatments for hematologic malignancies. These investigations detail the drug's absorption, metabolism, excretion, and unique metabolites, providing a blueprint for evaluating similar compounds (Liu et al., 2017).
Safety and Dosimetry
Assessing the safety and dosimetry of novel compounds is essential, especially for those intended for diagnostic or therapeutic use in humans. The first human study evaluating the cellular proliferative marker 18F-ISO-1 for imaging tumor proliferation by PET is an example of this type of research. It demonstrated the compound's safety, dosimetry, and feasibility for imaging applications, providing a model for the development and assessment of new chemical entities (Dehdashti et al., 2013).
Eigenschaften
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O5/c1-30-20(31-2)15-25-22(29)21(28)24-14-18(19-8-5-13-32-19)27-11-9-26(10-12-27)17-7-4-3-6-16(17)23/h3-8,13,18,20H,9-12,14-15H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCBPTJMZQRMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,2-dimethoxyethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-Benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B2605417.png)

![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2605421.png)
![3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde](/img/structure/B2605422.png)

![6-chloro-3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2605428.png)





